molecular formula C7H11BrO2 B3041305 Ethyl-4-bromo-3-methylbut-2-enoate CAS No. 26918-14-9

Ethyl-4-bromo-3-methylbut-2-enoate

Cat. No.: B3041305
CAS No.: 26918-14-9
M. Wt: 207.06 g/mol
InChI Key: JIPWHZOYUGYXFA-GQCTYLIASA-N
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Description

Ethyl-4-bromo-3-methylbut-2-enoate is a heterocyclic organic compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, eleven hydrogen atoms, one bromine atom, and two oxygen atoms . The structure can be represented as C7H11BrO2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that bromoesters like this compound are useful in organic synthesis .

Scientific Research Applications

1. Photoreactivity and Catalysis

The compound's interaction with light and catalysts has been studied, revealing its potential in photoreactive processes. Ishii et al. (1985) described the photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide, leading to various products including methyl (E)-4-bromo-2-methylbut-2-enoate (H. Ishii et al., 1985). This reaction demonstrates the utility of the compound in synthesizing different chemical intermediates under light irradiation.

2. Electrophilic Reactivity and Synthesis

Ethyl-4-bromo-3-methylbut-2-enoate has been utilized in the study of electrophilic reactivity and synthetic processes. Martin et al. (1993) reported the synthesis of 1-bromo-3-trifluoromethylbut-2-ene starting from 1,1,1-trifluoroacetone, highlighting the compound's role in forming chemically significant structures (Valérie Martin et al., 1993).

3. Hydrogenation Studies

This compound has also been a subject of research in the context of hydrogenation reactions. Meng et al. (2008) explored the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, a related compound, to produce ethyl 2-hydroxy-4-arylbutyrate, showcasing its potential in stereoselective synthesis (Qinghua Meng et al., 2008).

4. Stereochemical Investigations

Research has also focused on understanding the stereochemistry of reactions involving this compound or its derivatives. Brettle et al. (1973) discussed the ultraviolet irradiation of diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate, emphasizing the importance of stereochemical aspects in chemical transformations (R. Brettle et al., 1973).

5. Radical Reactions and Intermediates

The compound has been examined in the context of radical reactions and the formation of interesting intermediates. Fang et al. (2006) investigated the thermal reaction of ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate with a coenzyme NADH model, demonstrating the formation of various products through different radical mechanisms (X. Fang et al., 2006).

Properties

IUPAC Name

ethyl (E)-4-bromo-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPWHZOYUGYXFA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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